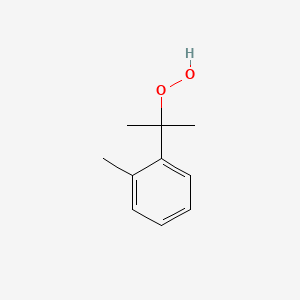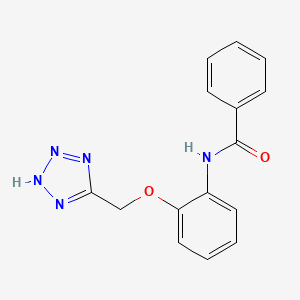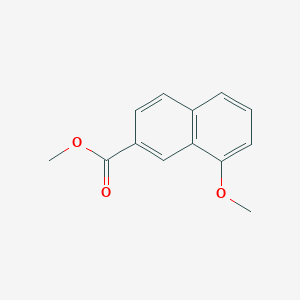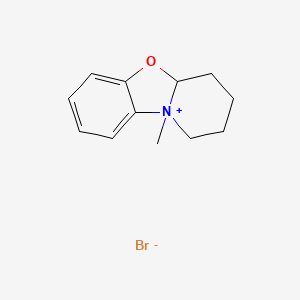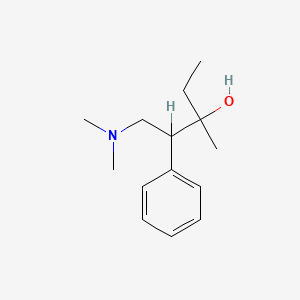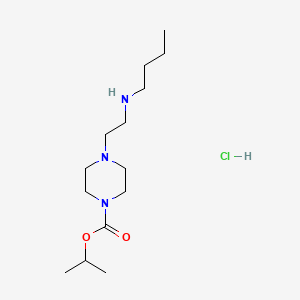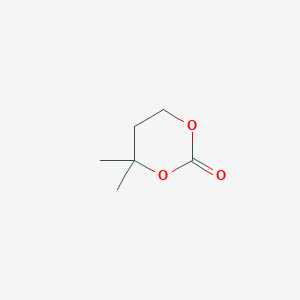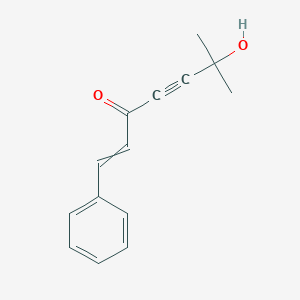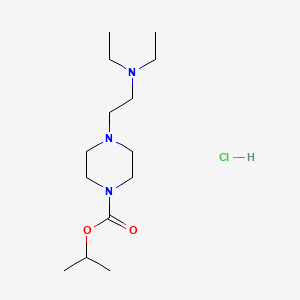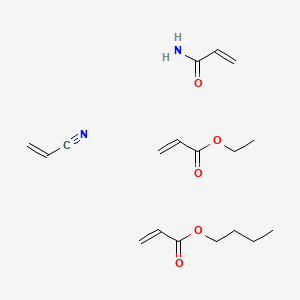
Butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enamide;prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Butyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enamide; prop-2-enenitrile” consists of four distinct chemical entities, each with unique properties and applications Ethyl prop-2-enoate, commonly referred to as ethyl acrylate, is a colorless liquid with a characteristic acrid odor
Vorbereitungsmethoden
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized, washed, and distilled to obtain the final product .
Ethyl prop-2-enoate: is produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can also be carried out using ion exchange resins as catalysts. The crude ester is purified through derecombination, extraction, and rectification .
Prop-2-enamide: is synthesized by the hydration of acrylonitrile in the presence of sulfuric acid or other acidic catalysts. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Prop-2-enenitrile: is produced through the ammoxidation of propylene, where propylene reacts with ammonia and oxygen in the presence of a catalyst to form acrylonitrile .
Analyse Chemischer Reaktionen
Butyl prop-2-enoate: undergoes polymerization reactions readily, forming poly(butyl acrylate) and copolymers with other monomers such as ethylene, styrene, and vinyl acetate. It can also undergo esterification and transesterification reactions .
Ethyl prop-2-enoate: is involved in polymerization reactions to form poly(ethyl acrylate) and copolymers. It can also undergo transesterification with higher alcohols to form specialty acrylates .
Prop-2-enamide: can undergo polymerization to form polyacrylamide, which is used in water treatment and as a flocculant. It can also participate in hydrolysis reactions to form acrylic acid .
Prop-2-enenitrile: undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide and acrylic acid .
Wissenschaftliche Forschungsanwendungen
Butyl prop-2-enoate: is used in the production of adhesives, sealants, and coatings due to its flexibility and durability. It is also used in the manufacture of inks, resins, and packaging materials .
Ethyl prop-2-enoate: is used in the production of polymers for resins, plastics, and rubber. It is also a reagent in the synthesis of pharmaceutical intermediates .
Prop-2-enamide: is used in the production of polyacrylamide, which is employed in water treatment, paper manufacturing, and as a soil conditioner. It is also used in the synthesis of dyes and adhesives .
Prop-2-enenitrile: is used in the production of synthetic fibers, plastics, and elastomers. It is also a precursor in the synthesis of acrylamide and other chemicals .
Wirkmechanismus
Butyl prop-2-enoate: and ethyl prop-2-enoate exert their effects primarily through polymerization, where the vinyl group undergoes radical polymerization to form long polymer chains. These polymers exhibit properties such as flexibility, durability, and adhesiveness .
Prop-2-enamide: exerts its effects through polymerization to form polyacrylamide, which has high water absorption capacity and is used as a flocculant in water treatment .
Prop-2-enenitrile: undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also be hydrolyzed to form acrylamide, which is further polymerized to form polyacrylamide .
Vergleich Mit ähnlichen Verbindungen
Butyl prop-2-enoate: is similar to other acrylates such as methyl acrylate and ethyl acrylate, but it offers better flexibility and durability due to the longer butyl chain .
Ethyl prop-2-enoate: is similar to methyl acrylate but has a higher boiling point and better solubility in organic solvents .
Prop-2-enamide: is similar to methacrylamide but has a simpler structure and is more commonly used in water treatment applications .
Prop-2-enenitrile: is similar to methacrylonitrile but is more widely used in the production of synthetic fibers due to its better polymerization properties .
Eigenschaften
CAS-Nummer |
35561-64-9 |
|---|---|
Molekularformel |
C18H28N2O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enamide;prop-2-enenitrile |
InChI |
InChI=1S/C7H12O2.C5H8O2.C3H5NO.C3H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3(4)5;1-2-3-4/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2,(H2,4,5);2H,1H2 |
InChI-Schlüssel |
LQXPHSJJTRJIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC#N.C=CC(=O)N |
Verwandte CAS-Nummern |
35561-64-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





